Propyromazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: In industrial settings, the production of propyromazine involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Propyromazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Propyromazine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on various biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its potential use in treating psychiatric disorders and as a sedative.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug discovery.
Mechanism of Action
Propyromazine acts as an antagonist of several receptors, including dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors M1 through M5, alpha-1 adrenergic receptor, and histamine H1 receptor . Its primary sedative effect is due to its antihistamine action, which involves blocking the histamine H1 receptor .
Comparison with Similar Compounds
Promethazine: Another phenothiazine derivative with similar antihistamine properties but used more widely as an antiemetic and sedative.
Chlorpromazine: A phenothiazine used as an antipsychotic, differing from propyromazine in its stronger dopamine receptor antagonism.
Clozapine: Structurally and pharmacologically similar, but used primarily as an antipsychotic.
Uniqueness: this compound’s uniqueness lies in its selective receptor antagonism, which results in fewer extrapyramidal side effects compared to other phenothiazines. Its primary use as a sedative and antihistamine distinguishes it from other compounds in the same class .
Properties
CAS No. |
103132-98-5 |
---|---|
Molecular Formula |
C20H23N2OS+ |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1 |
InChI Key |
YKNNBQKAAWCISH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |
Synonyms |
1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide propyromazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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